![molecular formula C23H35F B2513821 4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) CAS No. 82832-29-9](/img/structure/B2513821.png)
4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane), also known as FPPC, is a novel compound that has been used in a variety of scientific research applications. It is a bicyclic aromatic compound that has a unique structure, making it an attractive target for research into its potential medicinal properties. FPPC has been studied for its potential use in drug design, drug delivery, and as a therapeutic agent.
Scientific Research Applications
Formation and Chemical Reactions
Research on 4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) and its analogs has explored various chemical reactions and formations, including the synthesis of cyclic peroxides and dioxanes. One study detailed the formation of 1,2-dioxanes using tris(2,4-pentanedionato)manganese(III) with various alkenes, including 1,1-bis(4-fluorophenyl)ethene, leading to the formation of cyclic peroxides in moderate-to-good yields. This reaction mechanism highlights the role of manganese(III)-induced 1,2-dioxane ring formation and radical side reactions (Nishino et al., 1991).
Liquid Crystal Synthesis and Properties
Significant work has been conducted on the synthesis and properties of liquid crystals incorporating cyclohexane structures, often involving fluorophenyl groups. For example, the mesogenic properties of carborane-containing liquid crystals were compared with hydrocarbon analogs, including trans-cyclohexyl derivatives. These studies reveal the complex behaviors of such materials in their pure states and as binary mixtures, underscoring the influence of specific structural modifications on liquid crystalline phases and their thermal stability (Czupryński, 1999).
Advanced Material Development
Further research has extended into the development of advanced materials, such as aromatic polyamides and polyimides containing cyclohexane structures. These materials, developed through nucleophilic substitution reactions and polycondensation processes, exhibit notable thermal stability, solubility in polar aprotic solvents, and mechanical properties suitable for various applications. The synthesis of these polymers involves intricate reactions that result in materials with high glass transition temperatures and excellent thermal degradation resistance, demonstrating the potential for high-performance applications (Hsiao et al., 1999).
properties
IUPAC Name |
1-fluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35F/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJOKSKCHPPDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162015 |
Source
|
Record name | 1-Fluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82832-29-9 |
Source
|
Record name | 1-Fluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.